4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a thiophene moiety and a chlorine atom. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the thiophene moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Chlorination: The final step involves the chlorination of the pyrazole ring, which can be accomplished using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom on the pyrazole ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrazoles.
Scientific Research Applications
4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound can be utilized in the synthesis of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: It can serve as a probe to study the biological pathways and molecular targets involved in various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The thiophene ring can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, while the pyrazole ring can form coordination bonds with metal ions in enzyme active sites.
Comparison with Similar Compounds
Similar Compounds
1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-chloro-1-[2-(furan-3-yl)ethyl]-1H-pyrazol-3-amine: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and interactions with biological targets.
4-chloro-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine: Contains a pyridine ring, which can participate in different types of interactions compared to the thiophene ring.
Uniqueness
The presence of both the thiophene ring and the chlorine atom in 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine imparts unique chemical and biological properties to the compound. The thiophene ring enhances its electronic properties, while the chlorine atom increases its reactivity towards nucleophilic substitution reactions. These features make it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H10ClN3S |
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Molecular Weight |
227.71 g/mol |
IUPAC Name |
4-chloro-1-(2-thiophen-3-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c10-8-5-13(12-9(8)11)3-1-7-2-4-14-6-7/h2,4-6H,1,3H2,(H2,11,12) |
InChI Key |
XTMRRFJRYAVJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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